molecular formula C20H20FN3O3 B2838266 N-(3-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892260-98-9

N-(3-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2838266
CAS No.: 892260-98-9
M. Wt: 369.396
InChI Key: VMFKBQPACQCSOL-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinazoline Core: Starting with anthranilic acid, the quinazoline core is formed through a cyclization reaction with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the quinazoline intermediate.

    Addition of the Pentyl Group: The pentyl group can be added through alkylation reactions, often using alkyl halides in the presence of a base.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the quinazoline derivative with an amine or ammonia under dehydrating conditions.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives of the quinazoline core.

    Substitution: Various substituted quinazoline derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving quinazoline derivatives.

    Medicine: Investigated for its anticancer properties, as quinazoline derivatives are known to inhibit tyrosine kinases, which are crucial in cancer cell proliferation.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals due to its stability and biological activity.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may inhibit tyrosine kinases, enzymes that play a key role in the signaling pathways of cell growth and differentiation.

    Pathways Involved: By inhibiting these kinases, the compound can disrupt cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis (programmed cell death).

Comparison with Similar Compounds

    N-(4-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Similar structure but with a different position of the fluorine atom, which can affect its biological activity.

    N-(3-chlorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Chlorine instead of fluorine, which may alter its reactivity and stability.

    N-(3-methylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Methyl group instead of fluorine, potentially affecting its hydrophobicity and interaction with biological targets.

Uniqueness: The presence of the fluorophenyl group in N-(3-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide enhances its stability and biological activity compared to its analogs. Fluorine atoms can increase the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(3-fluorophenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-2-3-4-10-24-19(26)16-9-8-13(11-17(16)23-20(24)27)18(25)22-15-7-5-6-14(21)12-15/h5-9,11-12H,2-4,10H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFKBQPACQCSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)F)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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